molecular formula C3H5NaO3 B125395 Hydracrylic acid sodium CAS No. 6487-38-3

Hydracrylic acid sodium

Cat. No. B125395
CAS RN: 6487-38-3
M. Wt: 112.06 g/mol
InChI Key: AVXDKPABPXSLIZ-UHFFFAOYSA-M
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Description

Hydracrylic acid sodium, also known as 3-Hydroxypropionic Acid Sodium Salt or sodium 3-hydroxypropanoate, is a compound with the molecular formula C3H5NaO3 . It is an acidic viscous liquid with a pKa of 4.9. It is very soluble in water, soluble in ethanol and diethyl ether .


Synthesis Analysis

The synthesis of Hydracrylic acid sodium involves a number of chemical reactions. The compound is produced by synoviocytes, fibroblasts, and chondrocytes . It is also produced via microbial fermentation .


Molecular Structure Analysis

The molecular structure of Hydracrylic acid sodium is represented by the formula C3H5NaO3 . The compound has a molecular weight of 112.06 g/mol .


Chemical Reactions Analysis

Hydracrylic acid sodium is involved in a number of chemical reactions. For instance, it is known that upon distillation, it dehydrates to form acrylic acid .


Physical And Chemical Properties Analysis

Hydracrylic acid sodium is a non-sulfated, naturally occurring non-protein glycosaminoglycan (GAG), with distinct physico-chemical properties . It has a molecular weight of 112.06 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .

Scientific Research Applications

  • Water Sorption and Polymer Properties : Research by Kutsumizu et al. (1992) in "Macromolecules" shows that water molecules are absorbed preferentially at the COONa ion pairs in poly(ethylene-co-methacrylic acid)-based ionomers. This absorption affects both the amorphous and ionic cluster regions of the polymer, indicating the significance of hydracrylic acid sodium in modifying polymer properties (Kutsumizu et al., 1992).

  • Ion Clustering in Copolymers : A study by Escoubes et al. (1984) in the "Journal of Applied Polymer Science" found that the salt forms of styrene-methacrylic acid copolymers, which include hydracrylic acid sodium, have a greater hydration capacity than the acids. This hydration capacity increases with ion content for the salts, demonstrating the role of hydracrylic acid sodium in influencing the hydration and structural properties of polymers (Escoubes et al., 1984).

  • Dielectric Relaxation in Hydrated Polymers : Yano et al. (1992) in "Macromolecules" investigated the dielectric relaxations of ethylene-methacrylic acid copolymer and its sodium salts. The study suggests that three water molecules per sodium cation form a primary hydration shell, and excess water molecules are absorbed around that shell. This research highlights the significant impact of hydracrylic acid sodium on the electrical properties of polymers (Yano et al., 1992).

  • Hydration and Conformation of Polymers : Wang et al. (2015) conducted a study on poly(methacrylic acid) with various molar masses in aqueous solutions, as reported in "Soft matter". They found that the sedimentation coefficient and diffusion coefficient to molar mass at different pH values indicate that sodium ions, possibly derived from hydracrylic acid sodium, act as a bridging agent between nonadjacent carboxylate groups (Wang et al., 2015).

  • Synthesis and Electrical Properties of Ion Exchange Membranes : A study by Kwak et al. (2012) in "Desalination" presents the synthesis of an ion exchange membrane composed of 4-styrenesulfonic acid sodium salt hydrate (NaSS), methacrylic acid (MAA), and methyl methacrylate (MMA). This research illustrates the role of hydracrylic acid sodium in enhancing the ion exchange capacity and electrical conductivity of synthetic membranes (Kwak et al., 2012).

Future Directions

Hydracrylic acid sodium and similar compounds have potential applications in various fields. For instance, hydrogel-forming microneedles, which can be formed from hydrogels like Hydracrylic acid sodium, have been identified as a promising technology for personalized healthcare monitoring and treatment .

properties

IUPAC Name

sodium;3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXDKPABPXSLIZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215160
Record name Hydracrylic acid sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydracrylic acid sodium

CAS RN

6487-38-3
Record name Hydracrylic acid sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006487383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydracrylic acid sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDRACRYLIC ACID SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI48UWH77R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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